molecular formula C12H14N2O4 B14294601 Methyl 2-(4-amino-4-oxobutanamido)benzoate CAS No. 122664-14-6

Methyl 2-(4-amino-4-oxobutanamido)benzoate

Katalognummer: B14294601
CAS-Nummer: 122664-14-6
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: UBMIEQPARNVHEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4-amino-4-oxobutanamido)benzoate: is an organic compound with the molecular formula C13H14N2O4. It is a derivative of benzoic acid and is characterized by the presence of an ester group, an amide group, and an amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-amino-4-oxobutanamido)benzoate typically involves the reaction of methyl 2-aminobenzoate with a suitable acylating agent. One common method is the reaction with 4-aminobutyric acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(4-amino-4-oxobutanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-amino-4-oxobutanamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-(4-amino-4-oxobutanamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
  • Methyl 2-(4-aminobutanamido)benzoate
  • Methyl 2-(4-oxobutanamido)benzoate

Comparison: Methyl 2-(4-amino-4-oxobutanamido)benzoate is unique due to the presence of both an amino group and an amide group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Additionally, the specific arrangement of these groups can influence the compound’s reactivity and interactions with biological targets .

Eigenschaften

CAS-Nummer

122664-14-6

Molekularformel

C12H14N2O4

Molekulargewicht

250.25 g/mol

IUPAC-Name

methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate

InChI

InChI=1S/C12H14N2O4/c1-18-12(17)8-4-2-3-5-9(8)14-11(16)7-6-10(13)15/h2-5H,6-7H2,1H3,(H2,13,15)(H,14,16)

InChI-Schlüssel

UBMIEQPARNVHEF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.